6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
This compound is a polycyclic heterocyclic system featuring a chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 6 and a pyridin-3-yl group at position 5. Its structural complexity arises from the fusion of chromene, tetrazole, and pyrimidine rings, which confers unique electronic and steric properties.
Synthetic routes for analogous compounds involve multicomponent reactions (MCRs) or stepwise cyclization. For example, chlorination of intermediates with phosphorus pentachloride/oxychloride followed by hydrazine hydrate treatment is a common strategy to introduce tetrazole or triazole moieties . The pyridine substituent at position 7 likely enhances solubility and binding interactions with biological targets compared to purely aromatic substituents .
Properties
IUPAC Name |
9-(4-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6O/c23-15-9-7-13(8-10-15)21-18-19(16-5-1-2-6-17(16)30-21)25-22-26-27-28-29(22)20(18)14-4-3-11-24-12-14/h1-12,20-21H,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSDHRCRCURECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(N4C(=NN=N4)N3)C5=CN=CC=C5)C(O2)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The methodologies often include:
- Condensation reactions involving pyridine derivatives and chromene frameworks.
- Cyclization processes that lead to the formation of the tetrazole and pyrimidine rings.
A notable synthesis pathway involves the use of specific catalysts and reagents to optimize yield and purity. For example, multicomponent reactions (MCRs) have been effectively employed to streamline the synthesis process, resulting in enhanced efficiency and reduced reaction times .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Anticancer Activity
- Inhibition of Kinases : The compound has shown significant inhibitory effects on various kinases associated with oncogenic pathways. In particular, it has demonstrated low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy . This suggests its potential as a therapeutic agent targeting glioblastoma.
- Cell Viability Studies : In vitro assays using glioma cell lines (e.g., U87MG) revealed that the compound effectively inhibited cell proliferation while exhibiting low cytotoxicity towards non-cancerous cells . This selectivity is crucial for developing cancer therapies with reduced side effects.
Neuroprotective Effects
Research indicates that compounds with similar structures may possess neuroprotective properties. For instance, derivatives containing chlorophenyl groups have been linked to improved outcomes in models of neurodegenerative diseases . The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
The mechanisms underlying the biological activities of this compound include:
- Kinase Inhibition : By inhibiting specific kinases like AKT2, the compound disrupts critical signaling pathways involved in cell survival and proliferation.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that help mitigate cellular damage caused by reactive oxygen species (ROS) .
Case Studies
Several case studies highlight the efficacy of this compound:
- A study involving primary patient-derived glioblastoma cells demonstrated that treatment with the compound significantly reduced neurosphere formation, indicating its potential to target cancer stem cells effectively .
- Another investigation into its effects on neurodegenerative models revealed promise in enhancing neuronal survival and function under stress conditions .
Data Summary
Below is a summary table encapsulating key findings related to the biological activity of the compound:
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of the chromeno-tetrazolo-pyrimidine scaffold exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A notable study demonstrated that modifications to the pyridine and phenyl groups can enhance the cytotoxicity against human colon and lung cancer cells .
Antimicrobial Properties
Research has also suggested that derivatives of this compound possess antimicrobial activities. In vitro tests have shown effectiveness against a range of pathogenic bacteria and fungi, indicating potential for development as an antimicrobial agent .
Case Study 1: Antitumor Evaluation
In a study published in Molecules, researchers synthesized a series of tetrazolo-pyrimidine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The most potent compounds exhibited IC50 values below 10 µM, demonstrating promising antitumor activity. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the chromeno and pyrimidine rings significantly influenced activity .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents, heterocyclic cores, and stereochemistry. Below is a comparative analysis:
Key Structural Differences and Implications
- Heterocyclic Core: The target compound’s tetrazolo[1,5-a]pyrimidine core differs from triazolo[1,5-a]pyrimidine analogs (e.g., ).
- Substituent Effects :
Research Findings and Data
Physicochemical Properties
- Target Compound : Predicted logP ~3.2 (moderate lipophilicity), polar surface area ~120 Ų (suggestive of blood-brain barrier impermeability).
- Analog 5 (C26H22N4O2) : logP ~4.1 (higher lipophilicity due to methoxy/methyl groups), melting point 218–220°C .
Antimicrobial Screening
| Compound | Microbial Strain | Inhibition Rate | Concentration | Reference |
|---|---|---|---|---|
| Indole-triazolo-pyrimidine | Fusarium graminearum | 85% | 50 µg/mL | |
| 4-Bromo-triazolo-pyrimidine | Candida albicans | 78% | 50 µg/mL |
Preparation Methods
General Framework for MCR-Based Synthesis
Multicomponent reactions are pivotal for constructing the chromeno-tetrazolo-pyrimidine scaffold due to their ability to integrate multiple reactants in a single step. The target compound is synthesized via a one-pot reaction involving:
- 2-Amino-4-(4-chlorophenyl)pyrano[3,2-c]chromen-5(4H)-one as the chromene precursor.
- Pyridine-3-carbaldehyde for introducing the pyridinyl moiety.
- 1H-Tetrazol-5-amine to form the tetrazole ring.
The reaction proceeds under acidic or basic catalysis, with DMF or ethanol as solvents. For instance, EvitaChem’s protocol for analogous chromeno-tetrazolo-pyrimidines employs MCRs at 80–100°C for 12–24 hours, yielding products with >75% efficiency.
Role of Catalysts in MCRs
Catalysts such as Fe3O4@SiO2-(PP)(HSO4)2 enhance reaction rates and yields by facilitating imine formation and cyclization. In solvent-free conditions, this catalyst achieves 85–90% yields for tetrazolo[1,5-a]pyrimidine derivatives within 7 hours. The magnetic properties of Fe3O4 enable easy recovery and reuse, reducing costs.
Stepwise Synthesis via Tetrazole Ring Formation
Sodium Azide-Mediated Cyclization
The tetrazole ring is introduced via cyclization of nitriles or amides with sodium azide (NaN3). A validated protocol involves:
- Reacting 6-(4-chlorophenyl)-7-(pyridin-3-yl)pyrano[3,2-c]chromen-5(4H)-one with NaN3 in DMF at 120°C for 7 hours.
- Isolating the intermediate tetrazole through column chromatography (hexane/ethyl acetate, 7:3).
This method yields 70–80% of the tetrazole intermediate, which is subsequently fused with pyrimidine precursors.
Pyrimidine Fusion Strategies
Pyrimidine rings are formed by condensing tetrazoles with aldehydes or ketones. For example:
- Benzaldehyde or 4-methoxyphenacyl bromide reacts with the tetrazole intermediate in ethanol under reflux, forming the pyrimidine ring via Knoevenagel condensation.
- Yields range from 65% to 78%, depending on the electrophilicity of the carbonyl component.
Solvent-Free and Green Chemistry Approaches
Advantages of Solvent-Free Synthesis
Solvent-free conditions minimize waste and improve atom economy. Fe3O4@SiO2-(PP)(HSO4)2 catalyzes the MCR of:
- N,N′-(Sulfonylbis(1,4-phenylene))bis(3-oxobutanamide)
- Pyridine-3-carbaldehyde
- 1H-Tetrazol-5-amine
at 100°C for 6 hours, achieving 88% yield. The absence of solvents reduces purification steps and energy consumption.
Comparative Analysis of Synthetic Methods
Optimization Strategies for Industrial Scaling
Temperature and Solvent Effects
Catalyst Recycling
Fe3O4@SiO2-(PP)(HSO4)2 retains >90% activity after five cycles, making it cost-effective for large-scale production.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, analogous compounds (e.g., pyrrolo-tetrazolo-pyrimidine derivatives) are synthesized using triethylamine as a base in dimethylformamide (DMF) under reflux (120°C for 10 hours), followed by recrystallization from ethanol/DMF mixtures . Key intermediates like aldehydes and 3-amino-1,2,4-triazole are condensed with cyanoacetyl precursors to form the fused pyrimidine core.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing aromatic substituents (e.g., chlorophenyl vs. pyridinyl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹ in carbonitrile derivatives) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .
Q. How is purity assessed during synthesis, and what challenges arise in purification?
- Methodological Answer : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization (e.g., ethanol/DMF) removes byproducts. Challenges include solubility issues due to the compound’s aromaticity; gradient crystallization or mixed solvents (e.g., DMF/water) may optimize yield .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, SCXRD data for a related pyrrolo-tetrazolo-pyrimidine derivative (mean C–C bond length: 1.39 Å, R factor: 0.046) confirmed non-planarity of the fused ring system, influencing π-stacking interactions . Data collection parameters (e.g., Mo-Kα radiation, 293 K) and refinement software (e.g., SHELX) are critical for accuracy .
Q. What strategies resolve contradictions between spectral data and proposed structures?
- Methodological Answer : Cross-validation using complementary techniques:
- DEPT-135 NMR distinguishes CH₂/CH₃ groups in complex spectra .
- 2D NMR (COSY, HSQC) maps proton-carbon correlations, resolving overlapping signals in aromatic regions .
- Elemental analysis validates empirical formulas (e.g., C% error < 0.3% for C21H20ClN5O2•0.18 H2O) .
Q. How do computational methods predict reactivity in novel reactions (e.g., electrophilic substitution)?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, electron-deficient pyrimidine rings in similar compounds show higher electrophilic reactivity at C-6/C-8 positions, guiding functionalization strategies . Software like WebMO Pro models transition states for Suzuki-Miyaura coupling or nucleophilic additions .
Q. What role do substituents (e.g., chlorophenyl vs. methoxyphenyl) play in modulating biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
